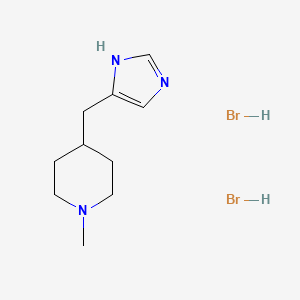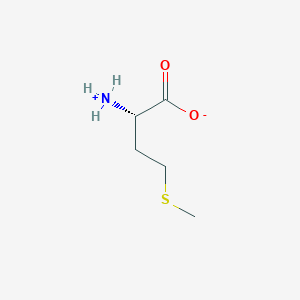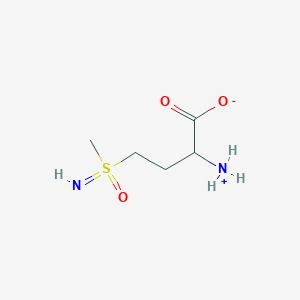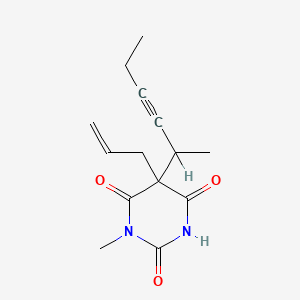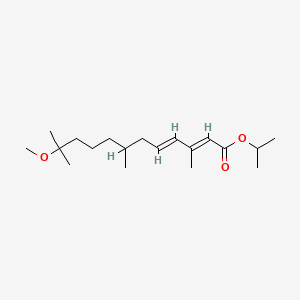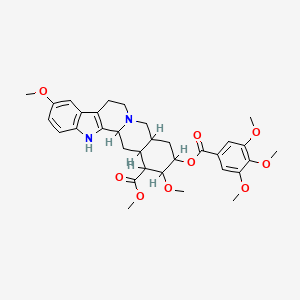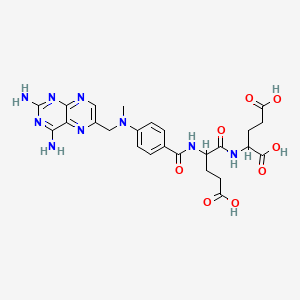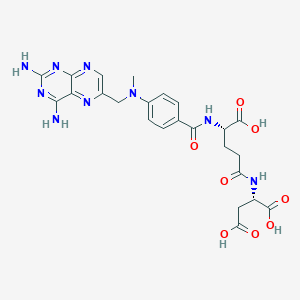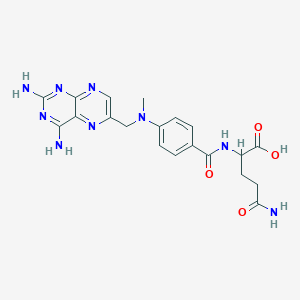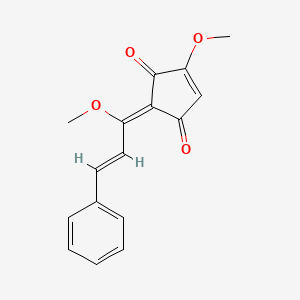
Methyllucidone
Overview
Description
Methyllucidone is a naturally occurring compound isolated from the plant Lindera erythrocarpa Makino. It is known for its neuroprotective and antioxidant properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .
Mode of Action
This compound acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .
Result of Action
This compound has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that this compound has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . This compound’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .
Biochemical Analysis
Biochemical Properties
Methyllucidone interacts with several enzymes and proteins in biochemical reactions. It has been found to inhibit the production of reactive oxygen species (ROS), and activates antioxidant signaling pathways that include nuclear factor-E2-related factor 2 (Nrf-2) and phosphatidylinositol 3-kinase (PI3K) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells . The pretreatment of this compound significantly enhanced the viability of HT-22 cells under glutamate-induced oxidative conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Additionally, Akt phosphorylation regulating Nrf-2 was confirmed to be involved in the neuroprotective signaling activated by this compound .
Temporal Effects in Laboratory Settings
It has been reported that this compound exhibits neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to modulate multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllucidone can be synthesized through the extraction from Lindera erythrocarpa Makino. The extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction or solvent extraction. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyllucidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Methyllucidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and chemical reactivity.
Biology: Investigated for its neuroprotective effects and ability to modulate oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of antioxidant formulations and neuroprotective agents.
Comparison with Similar Compounds
Methyllucidone is compared with other similar compounds such as:
Lucidone: Similar in structure but differs in its specific functional groups.
Ethyllucidone: Another derivative with slight variations in its molecular structure.
Linderone: Shares similar antioxidant and neuroprotective properties.
Methyllinderone: A closely related compound with comparable biological activities.
These compounds share similar properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-PBMBQWDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



